[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate
Description
Properties
IUPAC Name |
[(2R,3R)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9-2-4-10(5-3-9)13(15)17-8-12-11(14)6-7-16-12/h2-5,11-12,14H,6-8H2,1H3/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEYWANPLCAVOX-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](CCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield [(2R,3R)-3-oxotetrahydrofuran-2-yl]methyl 4-methylbenzoate.
Reduction: Reduction of the ester group can produce [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methanol and 4-methylbenzoic acid.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral and Antimicrobial Properties
Research has indicated that derivatives of hydroxytetrahydrofuran compounds exhibit antiviral and antimicrobial activities. Specifically, the structural features of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate may contribute to its efficacy against certain pathogens. Studies have shown that compounds with similar structures can inhibit viral replication and bacterial growth, suggesting potential applications in developing new antiviral and antimicrobial agents .
1.2 Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery system. Its hydroxyl group can facilitate interactions with drug molecules, improving solubility and bioavailability. This property is particularly relevant for poorly soluble drugs, making this compound a candidate for formulating advanced drug delivery systems .
Polymer Science
2.1 Biodegradable Polymers
The incorporation of this compound into polymer matrices has been investigated for creating biodegradable materials. The compound can act as a plasticizer or a monomer in polyesters, contributing to the development of environmentally friendly materials that degrade under natural conditions. This application is crucial for addressing plastic waste issues .
2.2 Coatings and Adhesives
Due to its favorable chemical properties, this compound can be utilized in formulating coatings and adhesives with improved performance characteristics such as adhesion strength and resistance to environmental degradation. The unique structure allows for modifications that can enhance the durability and functionality of these materials .
Organic Synthesis
3.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification and acylation reactions. Researchers have utilized this compound to synthesize more complex molecules that may have pharmaceutical or industrial applications .
3.2 Chiral Synthesis
The chiral nature of this compound makes it valuable in asymmetric synthesis processes. It can be used to produce enantiomerically pure compounds that are essential in the pharmaceutical industry, where the chirality of a drug molecule can significantly affect its biological activity.
Case Studies
Mechanism of Action
The mechanism of action of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and ester groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
a) Impact of Halogenation
- Chlorine : The chlorinated analog ( ) shows significantly higher molecular weight (388.84 vs. 236.26) and lipophilicity, which may improve membrane permeability but raise toxicity concerns.
b) Backbone Rigidity vs. Flexibility
- The target compound’s THF ring (rigid) contrasts with the pentyl chain in , which offers conformational flexibility. Rigid structures are preferred in enantioselective catalysis, while flexible backbones may suit polymer applications.
c) Steric and Electronic Effects
- Methoxy and hydroxyl groups ( ) enhance hydrogen-bonding capacity, affecting solubility and crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
